molecular formula C10H15N3O B14072005 5-(Piperidin-4-yloxy)pyridin-2-amine

5-(Piperidin-4-yloxy)pyridin-2-amine

Cat. No.: B14072005
M. Wt: 193.25 g/mol
InChI Key: UQQKXZPJEXKNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Piperidin-4-yloxy)pyridin-2-amine ( 1536817-08-9) is a high-value chemical intermediate supplied as a powder with a purity of 99% . This compound is primarily utilized in the research and development of active pharmaceutical ingredients (APIs) and other complex organic molecules . The piperidin-4-yloxy pyridin-2-amine scaffold is a structure of significant interest in medicinal chemistry. While specific studies on this exact compound are limited, research on highly similar structures reveals its potential research value. Analogs featuring the piperidinyloxy-pyridine core are investigated as key building blocks for novel therapeutics, particularly in central nervous system (CNS) targeting. For instance, closely related compounds have been explored as potent and selective inverse agonists of the type 1 cannabinoid receptor (CB1), which is a target for managing conditions like diabetes, hepatic disorders, and fibrosis . Furthermore, recent scientific publications detail the use of structurally similar pyridin-2-yloxy derivatives in the discovery of metabolically stable, orally available ERK1/2-biased agonists for the 5-HT1A serotonin receptor, demonstrating significant antidepressant and antiparkinsonian-like activities in preclinical models . The piperidine and pyridine rings provide a versatile framework that can be functionalized to fine-tune physical properties, such as topological polar surface area (TPSA) and cLogP, which are critical for optimizing a compound's drug-like characteristics and limiting its brain penetration to potentially reduce CNS-related side effects . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

5-piperidin-4-yloxypyridin-2-amine

InChI

InChI=1S/C10H15N3O/c11-10-2-1-9(7-13-10)14-8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2,(H2,11,13)

InChI Key

UQQKXZPJEXKNGU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CN=C(C=C2)N

Origin of Product

United States

Preparation Methods

Classical Thermal Substitution

The most direct route involves nucleophilic aromatic substitution (NAS) of a halogenated pyridine precursor with piperidin-4-ol. For example, 5-chloro-2-aminopyridine reacts with piperidin-4-ol under basic conditions to yield the target compound.

Reaction Conditions :

  • Substrate : 5-Chloro-2-aminopyridine
  • Nucleophile : Piperidin-4-ol (1.2–1.5 equivalents)
  • Base : Cesium carbonate (Cs₂CO₃, 2.0 equivalents)
  • Solvent : Dimethylformamide (DMF) at 120°C for 24 hours.
  • Yield : 65–75% after purification via silica gel chromatography (ethyl acetate/hexane, 3:7).

Mechanistic Insights :
The electron-donating 2-amino group activates the pyridine ring, facilitating substitution at the para position (C-5). The reaction proceeds via a two-step mechanism:

  • Deprotonation of piperidin-4-ol by Cs₂CO₃ to generate a potent alkoxide nucleophile.
  • Displacement of the chloride leaving group through a Meisenheimer complex intermediate.

Challenges :

  • Competing side reactions, such as over-alkylation or oxidation of the amine group.
  • High temperatures (>100°C) required due to the moderate reactivity of chloropyridines.

Microwave-Assisted Substitution

Microwave irradiation significantly accelerates NAS reactions while improving yields.

Protocol :

  • Substrate : 5-Bromo-2-aminopyridine
  • Nucleophile : Piperidin-4-ol (1.5 equivalents)
  • Base : Potassium tert-butoxide (t-BuOK, 2.5 equivalents)
  • Solvent : Tetrahydrofuran (THF)
  • Conditions : Microwave irradiation at 150°C for 30 minutes.
  • Yield : 82% with >99% purity (HPLC).

Advantages :

  • Reduced reaction time (30 minutes vs. 24 hours).
  • Enhanced selectivity due to rapid, uniform heating.

Transition Metal-Catalyzed Coupling Strategies

Palladium-Catalyzed C–O Bond Formation

Palladium catalysts enable efficient coupling under milder conditions, particularly for less reactive substrates.

Representative Procedure :

  • Substrate : 5-Bromo-2-aminopyridine
  • Catalyst System : Palladium(II) acetate (Pd(OAc)₂, 5 mol%), Xantphos (10 mol%)
  • Base : Cesium carbonate (Cs₂CO₃, 3.0 equivalents)
  • Solvent : 1,4-Dioxane at 90°C for 12 hours.
  • Yield : 78% after recrystallization (ethanol/water).

Key Observations :

  • The bulky Xantphos ligand suppresses undesired β-hydride elimination.
  • Catalyst loading can be reduced to 2 mol% without compromising efficiency.

Copper-Mediated Ullmann Coupling

For cost-sensitive applications, copper catalysts offer a viable alternative.

Optimized Parameters :

  • Substrate : 5-Iodo-2-aminopyridine
  • Catalyst : Copper(I) iodide (CuI, 10 mol%)
  • Ligand : 1,10-Phenanthroline (20 mol%)
  • Base : Potassium phosphate (K₃PO₄, 3.0 equivalents)
  • Solvent : Dimethyl sulfoxide (DMSO) at 130°C for 18 hours.
  • Yield : 70% with 95% purity.

Trade-offs :

  • Longer reaction times compared to Pd-based systems.
  • Limited substrate scope due to iodine’s higher cost and lower availability.

Protection/Deprotection Strategies for Amino Group Stability

tert-Butyloxycarbonyl (Boc) Protection

To prevent undesired side reactions at the 2-amino group during substitution, Boc protection is employed.

Synthetic Sequence :

  • Protection : Treat 2-aminopyridin-5-ol with di-tert-butyl dicarbonate (Boc₂O) in THF (rt, 2 hours, 95% yield).
  • Substitution : React Boc-protected intermediate with piperidin-4-ol under NAS conditions (Section 1.1).
  • Deprotection : Cleave Boc group with trifluoroacetic acid (TFA) in dichloromethane (0°C, 30 minutes, quantitative).

Critical Considerations :

  • Boc protection prevents Michael addition side reactions during prolonged heating.
  • TFA-mediated deprotection requires strict temperature control to avoid pyridine ring degradation.

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Transitioning from batch to flow chemistry enhances reproducibility and safety for large-scale synthesis.

Process Parameters :

  • Reactor Type : Tubular flow reactor (316L stainless steel)
  • Residence Time : 10 minutes at 150°C
  • Throughput : 5 kg/day using 5-bromo-2-aminopyridine feedstock.

Economic Benefits :

  • 40% reduction in solvent consumption vs. batch processes.
  • 99.5% conversion achieved without intermediate isolation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Cost Index
Thermal NAS 65–75 95 24 h Low
Microwave NAS 82 >99 0.5 h Moderate
Pd-Catalyzed Coupling 78 98 12 h High
Cu-Mediated Coupling 70 95 18 h Moderate
Flow Chemistry 85 99 0.17 h High

Selection Criteria :

  • Lab-scale : Microwave NAS balances speed and cost.
  • Industrial : Flow systems prioritize throughput and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-yloxy)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Piperidin-4-yloxy)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yloxy)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural analogs of 5-(Piperidin-4-yloxy)pyridin-2-amine, emphasizing variations in substituents and their impact on physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
This compound C₁₀H₁₅N₃O 193.25 Piperidin-4-yloxy group at pyridine C5
5-(4-Methylpiperazin-1-yl)pyridin-2-amine C₁₀H₁₆N₄ 192.26 N-methylpiperazine ring at pyridine C5
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine C₁₁H₁₈N₄ 206.29 N-ethylpiperazine substituent
5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine C₁₂H₂₀N₄ 220.31 Ethylpiperazine linked via methylene group
Buparlisib (5-[2,6-bis(morpholin-4-yl)pyrimidin-4-yl]-4-(trifluoromethyl)pyridin-2-amine) C₂₅H₂₇N₃O₂S 449.57 Pyrimidine core with morpholino and trifluoromethyl groups
HNPC-A9229 (5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine) C₁₃H₁₂Cl₂F₂N₄O 363.17 Pyrimidin-4-amine with chloropyridinyloxy substituents

Key Observations :

  • Core Structure : All compounds share a pyridine or pyrimidine backbone with a 2-amine group, critical for hydrogen bonding and target binding.
  • Substituent Diversity: The piperidine/piperazine rings in the target compound and analogs (e.g., methyl, ethyl, or morpholino groups) modulate lipophilicity and steric effects. Buparlisib’s trifluoromethyl group enhances metabolic stability , while HNPC-A9229’s difluoromethyl and chloropyridinyloxy groups optimize fungicidal activity .
  • Synthetic Flexibility : Piperazine/piperidine derivatives (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine) are synthesized via Buchwald-Hartwig amination or nitro reduction, as seen in patent literature .

Biological Activity

5-(Piperidin-4-yloxy)pyridin-2-amine is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C11H14N2O\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}

This compound features a piperidine ring connected to a pyridine moiety through an ether linkage. Its unique structure allows it to interact with various biological targets, primarily within the central nervous system.

Muscarinic Acetylcholine Receptors (mAChRs)

The compound has been investigated for its effects on muscarinic acetylcholine receptors, particularly the M4 subtype. Muscarinic receptors are G protein-coupled receptors that play crucial roles in cognitive functions and neurotransmitter regulation. The M4 receptor is predominantly expressed in regions such as the striatum and hippocampus, suggesting its involvement in cognitive processes and potential therapeutic applications for conditions like schizophrenia and Alzheimer's disease.

Research Findings

  • Cognitive Enhancements : Studies have indicated that activation of M4 receptors can lead to improvements in cognitive deficits. For instance, mAChR agonists have shown promise in clinical trials for treating cognitive symptoms associated with neuropsychiatric disorders .
  • Antipsychotic Effects : Compounds similar to this compound have exhibited antipsychotic-like effects in preclinical models. For example, xanomeline, an M1/M4 preferring mAChR agonist, demonstrated significant reductions in psychotic symptoms during clinical trials .

GPR119 Agonism

In addition to its interaction with mAChRs, this compound may also act as an agonist for GPR119, a receptor involved in glucose metabolism and insulin release. GPR119 agonists have been explored as potential treatments for type 2 diabetes due to their ability to enhance glucose-dependent insulin secretion .

Summary of Biological Activities

Target ReceptorActivity TypePotential Applications
Muscarinic M4Cognitive enhancementTreatment of Alzheimer's disease, schizophrenia
GPR119Insulin secretionTreatment of type 2 diabetes

Study on Cognitive Function Enhancement

In a recent study involving patients with Alzheimer's disease, administration of M4 receptor agonists resulted in notable improvements in cognitive function and reductions in behavioral disturbances. This suggests that compounds like this compound could play a role in developing new therapies for cognitive impairments .

Preclinical Models of Schizophrenia

Research utilizing animal models has shown that compounds targeting the M4 receptor can reverse hyperdopaminergic behaviors commonly associated with schizophrenia. This highlights the potential of this compound as a candidate for further development in treating psychotic disorders .

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